molecular formula C10H10Cl2N2O2 B11052668 N-{[(3-chlorophenyl)carbamoyl]oxy}propanimidoyl chloride

N-{[(3-chlorophenyl)carbamoyl]oxy}propanimidoyl chloride

Cat. No. B11052668
M. Wt: 261.10 g/mol
InChI Key: PHNMDUPGVSEIAM-UHFFFAOYSA-N
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Description

N-{[(3-chlorophenyl)carbamoyl]oxy}propanimidoyl chloride is an organic compound characterized by the presence of a chlorophenyl group, a carbamoyl group, and an imidoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-chlorophenyl)carbamoyl]oxy}propanimidoyl chloride typically involves the reaction of 3-chlorophenyl isocyanate with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

3-chlorophenyl isocyanate+3-chloropropanoyl chlorideN-[(3-chlorophenyl)carbamoyl]oxypropanimidoyl chloride\text{3-chlorophenyl isocyanate} + \text{3-chloropropanoyl chloride} \rightarrow \text{this compound} 3-chlorophenyl isocyanate+3-chloropropanoyl chloride→N-[(3-chlorophenyl)carbamoyl]oxypropanimidoyl chloride

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also minimize human error and improve safety when handling reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: N-{[(3-chlorophenyl)carbamoyl]oxy}propanimidoyl chloride can undergo nucleophilic substitution reactions due to the presence of the imidoyl chloride group. Common nucleophiles include amines, alcohols, and thiols.

    Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form the corresponding carboxylic acid and amine.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

    Catalysts: Bases like triethylamine, pyridine

Major Products

    Substitution Products: Depending on the nucleophile, products can include ureas, carbamates, and thiocarbamates.

    Hydrolysis Products: Carboxylic acids and amines

Scientific Research Applications

Chemistry

In organic synthesis, N-{[(3-chlorophenyl)carbamoyl]oxy}propanimidoyl chloride is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various functionalized compounds.

Biology and Medicine

In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug development and research.

Industry

In the materials science industry, the compound can be used to create polymers and other materials with specific properties. Its ability to form stable bonds with various nucleophiles makes it useful in the production of coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism by which N-{[(3-chlorophenyl)carbamoyl]oxy}propanimidoyl chloride exerts its effects typically involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of biological macromolecules or the creation of new chemical entities with desired properties.

Molecular Targets and Pathways

In biological systems, the compound may interact with proteins, enzymes, or nucleic acids, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(3-chlorophenyl)carbamoyl]oxy}ethanimidoyl chloride
  • N-{[(3-chlorophenyl)carbamoyl]oxy}butanimidoyl chloride

Uniqueness

Compared to similar compounds, N-{[(3-chlorophenyl)carbamoyl]oxy}propanimidoyl chloride offers a unique combination of reactivity and stability. Its specific structure allows for selective reactions with nucleophiles, making it a versatile intermediate in organic synthesis.

Conclusion

This compound is a compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals alike.

properties

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

(1-chloropropylideneamino) N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C10H10Cl2N2O2/c1-2-9(12)14-16-10(15)13-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H,13,15)

InChI Key

PHNMDUPGVSEIAM-UHFFFAOYSA-N

Canonical SMILES

CCC(=NOC(=O)NC1=CC(=CC=C1)Cl)Cl

Origin of Product

United States

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